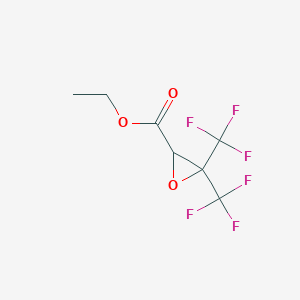
Ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate is a chemical compound known for its unique structure and properties It contains an oxirane ring, which is a three-membered cyclic ether, and two trifluoromethyl groups attached to the same carbon atom
Preparation Methods
The synthesis of ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate typically involves the reaction of ethyl 3,3-bis(trifluoromethyl)acrylate with a suitable oxidizing agent to form the oxirane ring. Common oxidizing agents used in this reaction include peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out under controlled conditions to ensure the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and carboxylic acids.
Substitution Reactions: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to yield less oxidized products.
Common reagents used in these reactions include tertiary amines, carboxylic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. The presence of trifluoromethyl groups can improve the metabolic stability and bioavailability of drug candidates.
Medicine: It is explored for its potential use in medicinal chemistry, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins with enhanced properties.
Mechanism of Action
The mechanism of action of ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. When a nucleophile attacks the oxirane ring, it opens up to form a more stable product. The trifluoromethyl groups can influence the reactivity and stability of the compound by electron-withdrawing effects, which can affect the overall reaction mechanism .
Comparison with Similar Compounds
Ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3,3-bis(trifluoromethyl)acrylate: This compound is a precursor in the synthesis of this compound. It lacks the oxirane ring but contains the same trifluoromethyl groups.
2-Fluoro-3,3-bis(trifluoromethyl)oxirane: This compound has a similar structure but with a fluorine atom instead of an ethyl ester group. It exhibits different reactivity and applications.
3,3-Bis(trifluoromethyl)oxirane: This compound is similar but lacks the ethyl ester group. It is used in different chemical reactions and applications.
The uniqueness of this compound lies in its combination of the oxirane ring and the trifluoromethyl groups, which impart distinct chemical properties and reactivity.
Properties
CAS No. |
1644-09-3 |
|---|---|
Molecular Formula |
C7H6F6O3 |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C7H6F6O3/c1-2-15-4(14)3-5(16-3,6(8,9)10)7(11,12)13/h3H,2H2,1H3 |
InChI Key |
IXIGUVGFMZBIAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(O1)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


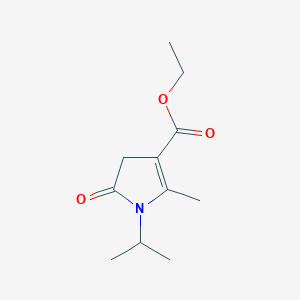
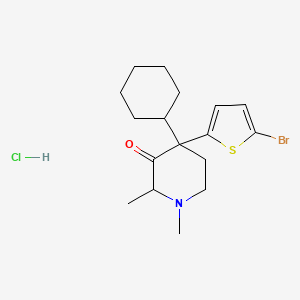
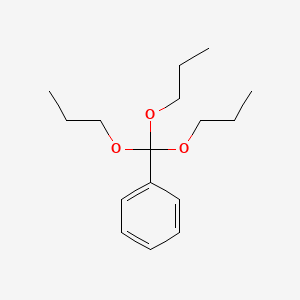

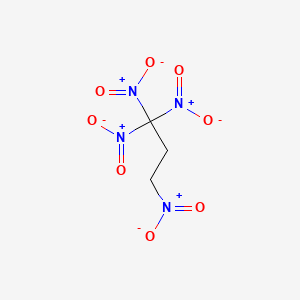
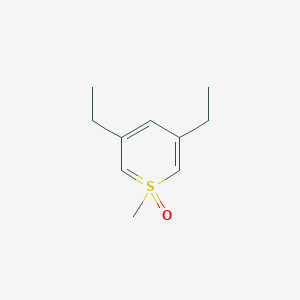

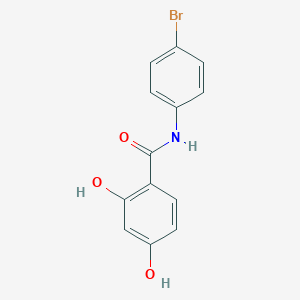
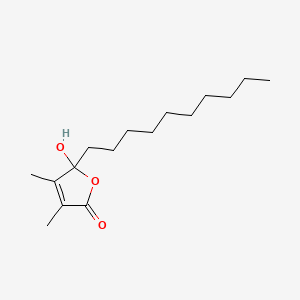
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
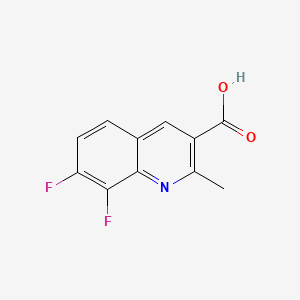
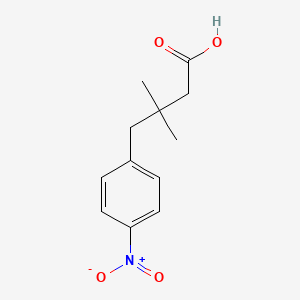
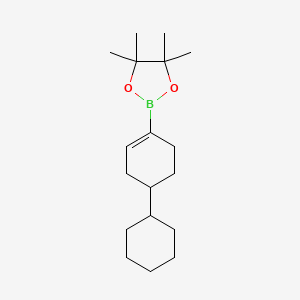
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
